molecular formula C8H8ClN5 B8746456 2-CHLORO-N-CYCLOPROPYL-9H-PURIN-6-AMINE CAS No. 195252-69-8

2-CHLORO-N-CYCLOPROPYL-9H-PURIN-6-AMINE

Cat. No.: B8746456
CAS No.: 195252-69-8
M. Wt: 209.63 g/mol
InChI Key: VZFTVKCEUWKDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-cyclopropyl-9H-purin-6-amine is a chemical compound with the molecular formula C8H8ClN5 It is a derivative of purine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclopropyl-9H-purin-6-amine typically involves the chlorination of a purine derivative followed by the introduction of a cyclopropyl group. One common method includes the reaction of 2-chloroadenine with cyclopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with the presence of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclopropyl-9H-purin-6-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions, forming new ring structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an organic solvent.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Chloro-N-cyclopropyl-9H-purin-6-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of antiviral and anticancer agents.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.

    Industrial Applications: It serves as a precursor in the synthesis of more complex organic molecules, which can be used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and cyclopropyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroadenine: A closely related compound with similar chemical properties but lacking the cyclopropyl group.

    N-Benzyl-2-chloro-9H-purin-6-amine: Another derivative with a benzyl group instead of a cyclopropyl group.

Uniqueness

2-Chloro-N-cyclopropyl-9H-purin-6-amine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific research and industrial applications.

Properties

CAS No.

195252-69-8

Molecular Formula

C8H8ClN5

Molecular Weight

209.63 g/mol

IUPAC Name

2-chloro-N-cyclopropyl-7H-purin-6-amine

InChI

InChI=1S/C8H8ClN5/c9-8-13-6-5(10-3-11-6)7(14-8)12-4-1-2-4/h3-4H,1-2H2,(H2,10,11,12,13,14)

InChI Key

VZFTVKCEUWKDPE-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC(=NC3=C2NC=N3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclopropylamine (6.65 g, 0.116M) and N,N-dfisopropylethylamine (20.8 ml, 0.116M) is added to a suspension of 2,6-dichloropurine (20 g,0.106M) in n-butanol (200 ml). The mixture is stirred at 60° C. for 20 hours. The mixture is cooled and the precipitate isolated by filtration, washed with n-butanol and dried under vacuum to give 6-cyclopropylamino-2-chloropurine; ES+ (M+1) 209.5; mp 249.7° C. dec.
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.